molecular formula C19H15NO6 B564413 (R)-Acenocoumarol CAS No. 66556-77-2

(R)-Acenocoumarol

Cat. No. B564413
CAS RN: 66556-77-2
M. Wt: 353.33
InChI Key: VABCILAOYCMVPS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Acenocoumarol is an anticoagulant drug used to prevent blood clots in patients with certain medical conditions. It is a synthetic derivative of warfarin, and is a member of the coumarin family of anticoagulants. (R)-Acenocoumarol is a racemic mixture of (R)- and (S)-enantiomers, and has been used since the 1950s to treat and prevent blood clots. It is used to reduce the risk of stroke, heart attack, and pulmonary embolism in patients with atrial fibrillation, deep vein thrombosis, and other conditions.

Scientific Research Applications

  • Genotype-Based Dosing Algorithms : A study by Cerezo-Manchado et al. (2012) developed a prediction algorithm for acenocoumarol dosing using clinical data and polymorphisms in VKORC1, CYP2C9*, and CYP4F2 genes, aiding in steady dosing for about 50% of patients in their validation cohort (Cerezo-Manchado et al., 2012).

  • Efficacy and Safety in Various Conditions : Trailokya et al. (2016) evaluated acenocoumarol's efficacy and safety across different age groups and conditions such as atrial fibrillation, cardiac valve replacement, and deep vein thrombosis. They noted its stability of anticoagulant effect and economic advantage for long-term use (Trailokya et al., 2016).

  • Pharmacogenetics : Research by Saraeva et al. (2007) investigated the association between acenocoumarol dose requirements and genetic polymorphisms related to its metabolism (CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP3A5) and transport (ABCB1) (Saraeva et al., 2007).

  • Metabolic Pathways and Drug Interactions : Thijssen et al. (2000) identified that CYP2C9 is the principal enzyme in acenocoumarol metabolism, and its interactions with other drugs can significantly affect anticoagulant therapy (Thijssen et al., 2000).

  • Pharmacokinetics of Enantiomers : Godbillon et al. (1981) studied the pharmacokinetics of R(+)- and S(-)-acenocoumarol, revealing stereoselective differences in their metabolic clearance (Godbillon et al., 1981).

  • Anticoagulant Activity of Enantiomers : Meinertz et al. (1978) discovered that the R(+) enantiomer of acenocoumarol is more potent as an anticoagulant than the S(-) enantiomer (Meinertz et al., 1978).

  • Analytical Methodologies for Acenocoumarol : Chaudhari et al. (2020) provided an overview of various analytical methodologies for acenocoumarol evaluation, highlighting the importance of understanding its physicochemical properties for the development of new analytical methods (Chaudhari et al., 2020).

  • Therapeutic Drug Monitoring : Pelaez et al. (2018) developed a nanoplasmonic sensing device for rapid monitoring of acenocoumarol levels in plasma, demonstrating its potential for personalized treatment (Pelaez et al., 2018).

  • VKORC1 Gene Polymorphisms and Acenocoumarol Dosing : A study by De et al. (2014) on the influence of VKORC1 gene polymorphisms on acenocoumarol dosing in patients with cerebral venous thrombosis highlighted the importance of genetic testing in anticoagulation therapy (De et al., 2014).

properties

IUPAC Name

4-hydroxy-3-[(1R)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABCILAOYCMVPS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873368
Record name (R)-Acenocoumarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Acenocoumarol

CAS RN

66556-77-2
Record name (R)-Acenocoumarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66556-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Acenocoumarol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Acenocoumarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACENOCOUMAROL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRD7912W79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
183
Citations
J Godbillon, J Richard, A Gerardin… - British journal of …, 1981 - Wiley Online Library
1 The pharmacokinetics of R(+)‐, S(‐)‐ and R,S(+/‐)‐acenocoumarol were studied in healthy volunteers after administration of single oral and intravenous doses. 2 After both oral and iv …
Number of citations: 88 bpspubs.onlinelibrary.wiley.com
T Meinertz, W Kasper, C Kahl… - British journal of clinical …, 1978 - ncbi.nlm.nih.gov
… Figure 1 Prothrombin times (mean + semean, n = 5) in three groups of rats following a single dose (1.5 mg/kg iv) of R,S-(LA), S-(1) and Racenocoumarol (0). The range of prothrombin …
Number of citations: 66 www.ncbi.nlm.nih.gov
HHW Thijssen, B Ritzen - Clinical Pharmacology & …, 2003 - Wiley Online Library
… R-acenocoumarol pharmacokinetics did not differ between the genotypes. There was no difference in mean international normalized ratio at 24 hours, which was 1.2 in both groups. In …
Number of citations: 76 ascpt.onlinelibrary.wiley.com
HH Thijssen, JP Flinois, PH Beaune - Drug metabolism and disposition, 2000 - ASPET
The oral anticoagulant acenocoumarol is given as a racemic mixture. The (S)-enantiomer is rapidly cleared and is the reason why only (R)-acenocoumarol contributes to the …
Number of citations: 156 dmd.aspetjournals.org
HHW Thijssen, MJ Drittij, LMT Vervoort… - Clinical …, 2001 - Wiley Online Library
… R -acenocoumarol clearance was at the lower level of population values. The apparent … 7-hydroxylation of R -acenocoumarol. The rate of the 6-hydroxylation of R -acenocoumarol was …
Number of citations: 68 ascpt.onlinelibrary.wiley.com
UP Masche, KM Rentsch, A Von Felten… - European journal of …, 1999 - Springer
Objective: To investigate the effect of lornoxicam co-administration on acenocoumarol pharmacokinetics and pharmacodynamics. Methods: In an open crossover study, six healthy male …
Number of citations: 38 link.springer.com
P Bonnabry, J Desmeules, S Rudaz… - British journal of …, 1996 - Wiley Online Library
… 3 The pharmacokinetics of R-acenocoumarol were markedly … dose already markedly increased the R-acenocoumarol C … be responsible for only about 50% of R-acenocoumarol …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
M Ufer - Clinical pharmacokinetics, 2005 - Springer
… The S-warfarin 6-hydroxylation, as well as each S- and R-phenprocoumon and R-acenocoumarol hydroxylation reaction exhibited biphasic kinetics and intrinsic clearance data for …
Number of citations: 403 link.springer.com
II Salem, M Abdullah, N Najib - American Journal of Analytical Chemistry, 2015 - scirp.org
… A stereoselective, sensitive and rapid liquid chromatography-tandem mass spectrometry (LC- MSMS) method for the determination of R-acenocoumarol and S-acenocoumarol in …
Number of citations: 1 www.scirp.org
G Sunkara, H Bigler, H Smith, P Prasad… - … medical research and …, 2004 - Taylor & Francis
… of R-acenocoumarol in the presence and absence of nateglinide was 4217 (23%) and 3831 … The mean (CV%) Cmax of R-acenocoumarol in the presence and absence of nateglinide …
Number of citations: 12 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.